

## N-(2-Amino-phenyl)-nicotinamide vs nicotinamide in vivo effects

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(2-Amino-phenyl)-nicotinamide

Cat. No.: B1227351 Get Quote

# In Vivo Effects of Nicotinamide: A Comprehensive Guide

Nicotinamide (NAM) is a vital precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[1][2] Its in vivo effects have been extensively studied, revealing a multifaceted molecule with a range of therapeutic and some dosedependent adverse effects.

#### **Pharmacokinetics of Nicotinamide**

The absorption, distribution, metabolism, and excretion of nicotinamide have been characterized in various species, including humans and rodents.

Data Presentation: Pharmacokinetic Parameters of Nicotinamide



| Paramete<br>r                             | Species | Dose                                                                  | Tmax<br>(Time to<br>Peak<br>Concentr<br>ation) | Cmax<br>(Peak<br>Concentr<br>ation) | Half-life<br>(t1/2)                                                                                          | Key<br>Findings                                                                                         |
|-------------------------------------------|---------|-----------------------------------------------------------------------|------------------------------------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Oral<br>Administrat<br>ion                | Human   | 1-6 g                                                                 | 0.73 - 3 h                                     | Dose-<br>dependent                  | ~1.5 h (1g)<br>to 7-9 h (4-<br>6g)                                                                           | Dose- dependent pharmacok inetics observed. [3]                                                         |
| Oral<br>Administrat<br>ion                | Human   | 2.5 mg/kg<br>(standard)<br>vs. 6.7<br>mg/kg<br>(sustained<br>release) | Rapid for<br>standard                          | -                                   | No<br>significant<br>difference<br>in AUC or<br>half-time<br>between<br>formulation<br>s at low<br>doses.[4] | Disproporti<br>onately<br>higher AUC<br>at higher<br>doses,<br>suggesting<br>non-linear<br>kinetics.[4] |
| Oral<br>Administrat<br>ion                | Human   | 80<br>mg/kg/day                                                       | 0.8 - 4 h                                      | 0.4 - 1.4<br>μmol/ml                | 7.1 h                                                                                                        | Large interpatient variability. [5]                                                                     |
| Intraperiton<br>eal<br>Administrat<br>ion | Mouse   | 100-500<br>mg/kg                                                      | -                                              | 1,000 -<br>4,800<br>nmol/ml         | Dose-dependent increase from 0.8 to 2 h (initial) and 3.4 to 5.6 h (terminal).                               | Biphasic<br>elimination.<br>[6]                                                                         |



Experimental Protocols: Pharmacokinetic Analysis

A typical experimental protocol for determining the pharmacokinetics of nicotinamide in humans involves the following steps:

- Subject Recruitment: Healthy adult volunteers provide informed consent.
- Dosing: Subjects receive a single oral dose of nicotinamide after an overnight fast.
- Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
- Plasma Separation: Blood samples are centrifuged to separate plasma.
- Sample Analysis: Plasma concentrations of nicotinamide and its metabolites are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine parameters like Tmax, Cmax, AUC (area under the curve), and half-life.

### **Therapeutic Effects of Nicotinamide In Vivo**

Nicotinamide has demonstrated a range of therapeutic effects in preclinical and clinical studies, primarily linked to its role as an NAD+ precursor and its inhibitory effects on certain enzymes like PARPs (Poly(ADP-ribose) polymerases).

- Neuroprotection: Nicotinamide has shown neuroprotective effects in models of ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's.[7] These effects are attributed to its ability to restore cellular energy levels, inhibit PARP overactivation, and reduce apoptosis.[7]
- Anti-inflammatory Effects: Nicotinamide can suppress the production of pro-inflammatory cytokines such as TNF-alpha.[8] This has implications for inflammatory diseases.
- Cancer Therapy and Prevention: As a radiosensitizer, nicotinamide can enhance the efficacy of radiation therapy in cancer treatment.[9][10] It has also shown promise in inhibiting the



growth of certain cancers, such as melanoma, both in vitro and in vivo.[2][11]

- Skin Health: Nicotinamide is used in dermatology for its anti-inflammatory properties, its ability to improve skin barrier function, and its role in reducing oxidative stress.[1][12]
- Metabolic Health: Studies in mice on a high-fat diet have shown that nicotinamide supplementation can improve glucose homeostasis and reduce hepatic steatosis and inflammation.

Mandatory Visualization: Nicotinamide's Role in NAD+ Metabolism and Cellular Processes



Click to download full resolution via product page

Caption: The NAD+ salvage pathway, where nicotinamide is a key precursor.

### **Toxicity Profile of Nicotinamide**

Nicotinamide is generally considered safe, with low acute toxicity. However, high doses can lead to adverse effects.

Data Presentation: Toxicological Profile of Nicotinamide



| Study Type                             | Species | Route of<br>Administration | Key Findings                                                                                                                                                       | NOAEL (No-<br>Observed-<br>Adverse-Effect<br>Level) |
|----------------------------------------|---------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------|
| Acute Toxicity                         | Rodents | Oral                       | LD50: 3-7 g/kg<br>bw. Considered<br>to have very low<br>acute toxicity.[4]                                                                                         | -                                                   |
| Acute Toxicity                         | Rabbits | Dermal                     | LD50: >2000<br>mg/kg bw. Very<br>low acute dermal<br>toxicity.[4]                                                                                                  | -                                                   |
| Repeated Dose<br>Toxicity (4<br>weeks) | Rats    | Oral                       | Decreased body weight gain and food consumption at high doses. Mild liver centrilobular hypertrophy (considered adaptive).                                         | 215 mg/kg<br>bw/day.[4]                             |
| Eye Irritation                         | Rabbits | Ocular                     | Considered to be an eye irritant.[4]                                                                                                                               | -                                                   |
| Human Studies                          | Human   | Oral                       | Nausea and vomiting are the main effects of acute high doses (>5 g/day). Reversible hepatotoxicity reported in rare cases with very high doses (e.g., 9 g/day).[7] | -                                                   |



Experimental Protocols: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

- Animal Selection: A single healthy, young adult rodent is used for each step.
- Fasting: The animal is fasted prior to dosing.
- Dose Administration: A single oral dose of nicotinamide is administered. The initial dose is selected based on available information, often starting below the estimated LD50.
- Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
- LD50 Estimation: This sequential dosing continues until the criteria for stopping are met, and the LD50 is calculated using maximum likelihood methods.

Mandatory Visualization: Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for an acute oral toxicity study (Up-and-Down Procedure).

In conclusion, while a direct comparative guide between **N-(2-Amino-phenyl)-nicotinamide** and nicotinamide cannot be provided due to the absence of in vivo data for the former, this guide offers a comprehensive overview of the well-documented in vivo effects of nicotinamide. The provided data tables, experimental protocols, and diagrams for nicotinamide can serve as a valuable resource for researchers in the field. Further research into the biological activities of **N-(2-Amino-phenyl)-nicotinamide** is necessary to enable any future comparisons.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. The Influence of Nicotinamide on Health and Disease in the Central Nervous System -PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Online Platform for Pharmaceutical Companies and Products --pharmasources.com [pharmasources.com]
- 10. mdpi.com [mdpi.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- To cite this document: BenchChem. [N-(2-Amino-phenyl)-nicotinamide vs nicotinamide in vivo effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1227351#n-2-amino-phenyl-nicotinamide-vs-nicotinamide-in-vivo-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com